Journal Name:Food Chemistry
Journal ISSN:0308-8146
IF:9.231
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405857/description
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:1862
Publishing Cycle:Semimonthly
OA or Not:Not
A review of psilocybin: chemistry, clinical uses and future research directions
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-17 , DOI: 10.1071/ch23010
Classic psychedelics such as psilocybin, ketamine and lysergic acid diethylamide (LSD) are 5HT2A serotonin receptor agonists that produce individualised subjective affects. Today, public interest in psychedelic medicine has reached a fervour but the evidence for clinical benefit still lags. Psilocybin and psilocin are tryptophan based alkaloids found worldwide in mushrooms of the genera Psilocybe, Panaeolus, Conocybe, Gymnopilus, Stropharia, Pluteus and Panaeolina. This review addresses the current evidence base for psilocybin as a clinical medicine, the general chemistry and proposed mechanism of its therapeutic effect and future research directions for psilocybin based therapies.
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Alkaloids from the entheogenic plant Peganum harmala
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-04 , DOI: 10.1071/ch23038
Entheogenic natural products (e.g., psylocybin and dimethyltryptamine) are emerging as effective therapeutics to treat debilitating mood disorders that are unresponsive to conventional treatment. The detailed evaluation of psychotropic plants will conceivably lead to the discovery of structurally distinct entheogens that may offer improved or complementary medicinal properties to the classic entheogens. The plant Peganum harmala has a rich history in traditional medicine, with consumption inducing a host of central nervous system (CNS) symptoms, including hallucinations. Given alkaloids are uniquely capable of altering the CNS physiology owing to their ability to cross the blood–brain barrier, the natural product(s) responsible for the entheogenic properties are likely hidden in its structurally diverse alkaloid profile. Herein, an overview of the 160 alkaloids isolated from P. harmala is provided. Remarkably, bioactivity data is scarce, limited to inhibition of monoamine oxidases and cholinesterases in a few cases, with the majority having no reported bioactivity at all. As none of the classic entheogens have been detected in P. harmala, this collection of alkaloids provides a useful reference point in the search of structurally unique entheogens.
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Advances in high abundance protein molecular imprinting techniques in human serum
Food Chemistry ( IF 9.231 ) Pub Date: 2023-05-08 , DOI: 10.1071/ch22223
The detection of protein biomarkers is crucial for early disease diagnosis. However, these biomarkers are present at low levels in serum, and the detection signal is easily interfered with by high levels of proteins. These factors pose major challenges for direct biomarker detection by existing technologies; thus, sample pre-treatments are performed as the best solution. Molecularly imprinted polymers have excellent properties of good binding ability, high selectivity and low cost, making this technique one of the best for serum pre-treatment. This review discusses the recent research status and development of bulk and surface imprinting techniques for high-abundance proteins. Furthermore, this paper emphasizes the research overview and progress of substrate and template selection, template immobilization technology and strategies to control the thickness of imprinted polymers when using the surface imprinting technique. Finally, the main challenges of molecular imprinting technique (MIT) application for high-abundance proteins and the future direction of this field are highlighted.
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Hippo signaling in cancer: regulatory mechanisms and therapeutic strategies
Food Chemistry ( IF 9.231 ) Pub Date: 2023-07-07 , DOI: 10.1071/ch22241
As an evolutionarily conserved pathway, Hippo signaling not only plays a key role in embryonic development, but also regulates the initiation and progression of cancer. The upstream factors regulating the Hippo pathway are complex, including cell–cell contact, cell–extracellular matrix contact, membrane receptor–ligand binding, and cytoskeletal tension. In response to these mechanical or soluble cues, the Hippo core kinases are activated or inactivated, regulating the activity of key transcription co-factor YAP/TAZ thus yielding biological consequences. In the context of neoplasm, dysregulation of Hippo signaling contributes to cancer hallmarks such as sustained proliferation, stem-like properties, and metastasis. Importantly, targeting Hippo signaling by chemicals is emerging as a promising anticancer strategy. This article briefly introduces the discovery process of the Hippo pathway, summarizes the upstream signals regulating the Hippo pathway, discusses the relationship between Hippo inactivation and cancer development, and highlights the potential use of chemicals targeting Hippo signaling in cancer treatment.
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Injectable hydrogels of enzyme-catalyzed cross-linked tyramine-modified gelatin for drug delivery
Food Chemistry ( IF 9.231 ) Pub Date: 2023-02-28 , DOI: 10.1071/ch22188
Enzymatically catalyzed cross-linking is a hydrogel fabrication method that generally is considered to have lower cytotoxicity than traditional chemical cross-linking methods. In order to optimize the properties of injectable hydrogels and expand their applications, an enzyme-catalyzed cross-linked injectable hydrogel was designed. The tyramine-modified gelatin (G-T) was formed into a stable injectable hydrogel by the combination of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) catalysis. 1H NMR spectroscopy was used to demonstrate the successful modification of gelatin by tyramine. The surface morphology of the prepared hydrogels was characterized jointly by atomic force microscopy (AFM) and scanning electron microscopy (SEM). Rheological tests demonstrated the tunable mechanical strength, formation kinetics, shear thinning and good self-recovery properties of the hydrogels. In addition, the hydrogels can be formed into various shapes by injection. The hydrogel network structure is complex and interlaced, as such it is suitable to encapsulate drugs for controlled release. The drug release from the prepared hydrogels followed the Peppas–Sahlin model and belonged to Fickian diffusion. This study constructed injectable hydrogels through the enzyme-catalyzed cross-linking of modified gelatin and applied the hydrogels for drug release, which is expected to expand the application in biomedical fields.
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My 37 years of working with nitrogen heterocycles and alkaloids
Food Chemistry ( IF 9.231 ) Pub Date: 2022-11-10 , DOI: 10.1071/ch22144
This account highlights work from my laboratory at the University of Wollongong (UOW), concerning nitrogen heterocycles and alkaloids, from my appointment as lecturer in Chemistry in February 1985 to the present time as an Emeritus Professor since 2022. I am thankful to the Royal Australian Chemical Institute for the recognition of my work through the recent award of a Distinguished Fellow at the national conference in Brisbane in July 2022.
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Chemistry, biochemistry and clinical relevance of the glutamine metabolite α-ketoglutaramate/2-hydroxy-5-oxoproline
Food Chemistry ( IF 9.231 ) Pub Date: 2023-07-11 , DOI: 10.1071/ch22264
In the glutaminase II pathway (which we now refer to as the glutamine transaminase-ω-amidase (GTωA) pathway), l-glutamine is transaminated to α-ketoglutaramate (KGM), which, in turn, is hydrolyzed to α-ketoglutarate and ammonia by an enzyme known as ω-amidase. Despite the fact that the GTωA pathway was discovered more than 70 years ago, and is widespread in nature, the pathway has received limited attention. This is partly due to the broad amino acid/α-keto acid specificity of the glutamine transaminases, which has led to confusion over nomenclature and in assigning precise biological roles. Secondly, the α-keto acid product of glutamine transaminases – KGM – has not, until recently, become available in pure form. Here, we briefly discuss the metabolic importance of the GTωA pathway in microorganisms, plants and mammals. We pay special attention to the chemistry of KGM and methods for its synthesis. We discuss the importance of KGM as a biomarker for hyperammonemic diseases. We provide evidence that the GTωA pathway satisfies, in part, ‘glutamine addiction’ in a variety of cancer cells. We show that the anti-cancer drugs 6-diazo-5-oxo-l-norleucine and l-azaserine are transaminase and β-lyase substrates of glutamine transaminase K, respectively. We suggest that there is a pressing need for the development of: (1) inexpensive and scaled-up procedures for the synthesis of KGM to facilitate research on the biological importance of the GTωA pathway in mammalian and human tissues and in agricultural research; and (2) potent and selective inhibitors of ω-amidase, both as anti-cancer agents and as a means for investigating the detailed enzyme mechanism.
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The effects of templates and seeds on the properties of nanosheet SAPO-34 molecular sieves and their catalytic performance in the MTO reaction
Food Chemistry ( IF 9.231 ) Pub Date: 2023-02-28 , DOI: 10.1071/ch22238
Nanoscale SAPO-34 molecular sieves were synthesized by adding different types of seed into hydrothermal synthesis systems with tetraethylammonium hydroxide (TEAOH) and triethylamine (TEA) & tetraethylammonium bromide (TEABr) as templates. The effects of different types of template and seed on the crystal structure, morphology, grain size and acidity of the molecular sieves were characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), N2 isothermal adsorption–desorption and ammonia temperature-programmed desorption (NH3-TPD). The methanol-to-olefins (MTO) reaction performance of the synthesized samples was investigated in a fixed-bed reactor. The results showed that crystalline supernatant and seed soaking solution could be used as liquid seeds to assist in the synthesis of SAPO-34 molecular sieves with a lamellar structure. The yield of SAPO-34 synthesized by seed increased from 38.64 to 59.68%, and the methanol conversion rate was significantly improved as compared with that of SAPO-34 synthesized without seed. The nano-thickness of SAPO-34 synthesized with TEA&TEABr instead of TEAOH as template decreased from 100–150 to 40–50 nm, and the lifetime increased from 360 to 400 min with the original yield kept constant.
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Synthesis of a Gal-β-(1→4)-Gal disaccharide as a ligand for the fimbrial adhesin UcaD
Food Chemistry ( IF 9.231 ) Pub Date: 2022-12-08 , DOI: 10.1071/ch22158
The disaccharide Gal-β-(1→4)-Gal was recently identified as a ligand for the adhesin UcaD, a fimbrial protein used by Proteus mirabilis to adhere to exfoliated uroepithelial cells and colonise the urinary tract. To facilitate further studies, Gal-β-(1→4)-Gal was synthesised as the α-methyl glycoside via glycosylation of methyl 2,3,6-tri-O-benzoyl-α-d-galactopyranoside with 2,3,4,6-tetra-O-acetyl-d-galactopyranosyl trichloroacetimidate, followed by deprotection. The disaccharide was fully characterised by NMR spectroscopy. Earlier attempts to use a thiogalactoside as the glycosyl acceptor were hindered by intermolecular aglycone transfer side reactions.
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Quantum chemical and photovoltaic modeling of D-π-A organic dyes based on substituted arylamine electron donors in dye sensitized solar cells
Food Chemistry ( IF 9.231 ) Pub Date: 2022-12-09 , DOI: 10.1071/ch22149
In the present research, we designed four tunable triphenylamine (TPA) based organic dyes by applying various aminated electron donor groups and screened their electron donating effects on the electronic, optical and photovoltaic properties of the dyes for application in dye sensitized solar cells (DSSCs). In this respect, density functional theory (DFT) and time-dependent density functional theory (TD-DFT) approaches were applied to investigate the enhanced electron donating effect of substituted TPA dyes on the strength of conjugation with thiophene and a C–C triple bond in the π-spacer fragment that led to a considerable effect on absorption properties, light harvesting efficiency and panchromatic sensitization of the designed dyes in DSSCs. In fact, since the most significant impediment of TPA-based organic dyes for high photovoltaic performance in DSSCs is their low absorption in the near-infrared spectrum, we aimed our modeling to introduce molecular dyes with reduced frontier molecular orbital energy gaps and hence, the favoured red-shift absorption spectra. Moreover, we have computationally concentrated on the photovoltaic performance of our novel dyes in DSSCs and demonstrated that employing aminated electron donating groups in TPA based organic dyes notably tunes the electron injection and regeneration driving forces and hence leads to higher power conversion efficiencies.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.50 221 Science Citation Index Science Citation Index Expanded Not
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